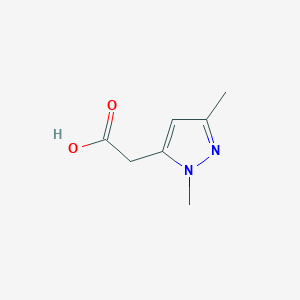
2-(1,3-二甲基-1H-吡唑-5-基)乙酸
货号 B187932
CAS 编号:
196717-12-1
分子量: 154.17 g/mol
InChI 键: VRKWDAAXELZWCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of pyrazole, which is a class of azoles and is found in naturally occurring compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid”, has been a topic of interest in recent years. For instance, to enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The structure of “2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid” was determined by X-ray diffraction .科学研究应用
Synthesis and Characterization
- 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid derivatives have been utilized in the synthesis of dimeric bis[dicarboxylatotetraorganodistannoxanes], displaying certain cytotoxicities for Hela cells in vitro. These derivatives are characterized by various spectroscopic methods and show low fungicide, insecticide, and miticide activities (Wen et al., 2005).
- The molecule has been involved in the study of aromatic propellenes, contributing to the understanding of conformational isomerism in certain chemical structures (Foces-Foces et al., 1996).
Chemical Reactions and Properties
- It plays a role in the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, demonstrating its versatility in complex chemical reactions (Martins et al., 2009).
- In metallomacrocyclic palladium(II) complexes, it acts as a ligand, playing a critical role in the formation of monomer or dimer complexes, which are characterized by various spectroscopic techniques and theoretical calculations (Guerrero et al., 2008).
Application in Novel Complexes and Compounds
- Novel silver complexes based on this acid and its derivatives have been explored for antitumor activity, particularly against human small-cell lung carcinoma (SCLC) cells, revealing its potential in chemotherapeutic applications (Pellei et al., 2023).
- Its derivatives are examined as corrosion inhibitors for mild steel in acidic media, indicating its potential utility in industrial applications (Lgaz et al., 2018).
Catalytic Applications
- The compound has been used in the synthesis of Cu(II)/pypzacac complexes, showing efficacy in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, underscoring its role in catalytic processes (Xie et al., 2014).
Molecular Structure Analysis
- Its utility in the crystal and molecular structure analysis of various compounds, such as 3,5-dimethyl-1H-pyrazolide of 3-O-acetyl ursolic acid, provides insights into the structural aspects of complex molecules (Popov et al., 2011).
属性
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)9(2)8-5/h3H,4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKWDAAXELZWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571433 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | |
CAS RN |
196717-12-1 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


To a solution of (2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid N-methyl-hydrazide (9.1 g, 41 mmol) in dioxane (50 mL) aqueous sodium hydroxide solution was added (5 N, 50 mL) and the and the resulting mixture was heated under reflux for 4 h. After addition of hydrochloric acid (5 N, 50 mL), all volatiles were evaporated. The residue was extracted with refluxing ethanol (150 mL) and the solvent was evaporated. Residual volatiles were azeotropically removed by coevaporation with toluene to afford (2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid as a viscous oil. It was dissolved in ethanol (100 ml), p-toluene sulfonic acid (2.0 g, catalytic) was added and the resulting mixture was heated under reflux for 16 h. After evaporation of the solvent, the residue was extracted with ethyl acetate and water. The organic phase was dried over sodium sulfate, concentrated and chromatographed (SiO2, heptanes:ethyl acetate=100:0 to 40:60) to afford the title compound as a colorless oil (7.6 g, 100%). 1H-NMR (400 MHz, CDCl3): δ=1.22 (t, J=7 Hz, 3H), 2.22 (s, 3H), 3.61 (s, 2H), 3.75 (s, 2H), 4.18 (q, J=7 Hz, 2H), 5.95 (s, 1H).
Name
(2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid N-methyl-hydrazide
Quantity
9.1 g
Type
reactant
Reaction Step One



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

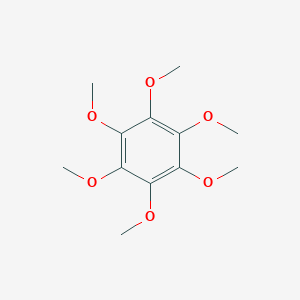
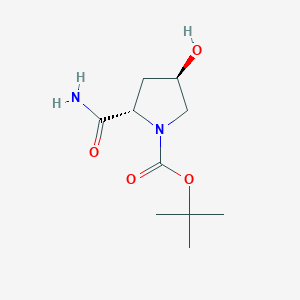
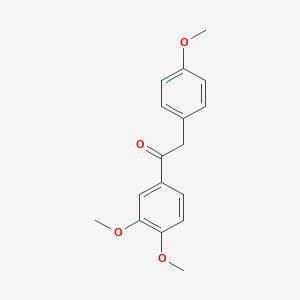
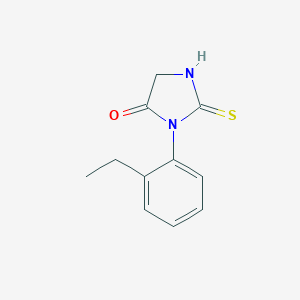
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
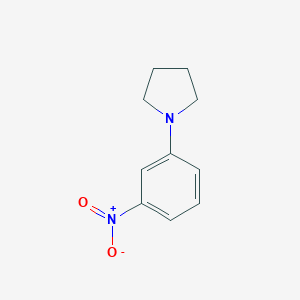
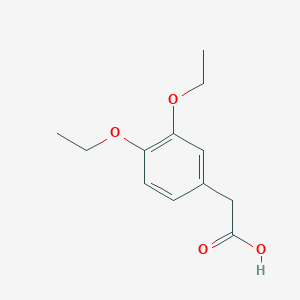
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

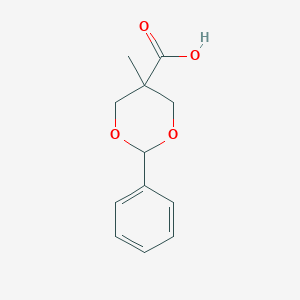
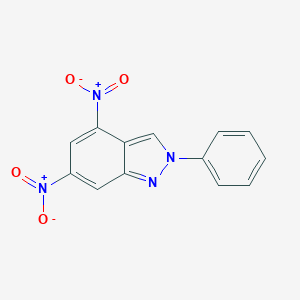

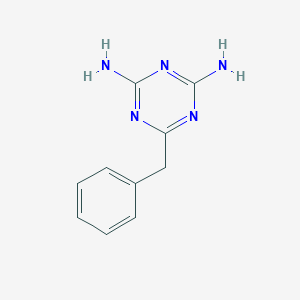
![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)